Ethyl 3-(3-thienyl)-4-nitrobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-thienyl)-4-nitrobutanoate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-thienyl)-4-nitrobutanoate typically involves the condensation of thiophene derivatives with nitroalkanes under specific conditions. One common method includes the reaction of thiophene-3-carboxaldehyde with nitroethane in the presence of a base, followed by esterification with ethanol. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(3-thienyl)-4-nitrobutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Amino derivatives: from reduction of the nitro group.
Carboxylic acids: from hydrolysis of the ester group.
Halogenated thiophenes: from electrophilic substitution reactions.
Scientific Research Applications
Ethyl 3-(3-thienyl)-4-nitrobutanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory and analgesic effects.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-thienyl)-4-nitrobutanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- Ethyl 2-(4-nitrophenyl)butanoate
- Thiophene-3-carboxaldehyde
- 3-Nitrothiophene
Comparison: Ethyl 3-(3-thienyl)-4-nitrobutanoate is unique due to the presence of both a nitro group and a thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C10H13NO4S |
---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
ethyl 4-nitro-3-thiophen-3-ylbutanoate |
InChI |
InChI=1S/C10H13NO4S/c1-2-15-10(12)5-9(6-11(13)14)8-3-4-16-7-8/h3-4,7,9H,2,5-6H2,1H3 |
InChI Key |
ZUSSQACKXMCGFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C[N+](=O)[O-])C1=CSC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.